Gibberellin A60

描述

属性

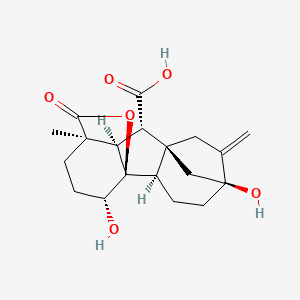

分子式 |

C19H24O6 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC 名称 |

(1R,2R,5S,8S,9S,10R,11R,14R)-5,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)6-3-10(17)19-11(20)4-5-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19+/m1/s1 |

InChI 键 |

XPVLCCOOMVYREG-KDOUOODKSA-N |

手性 SMILES |

C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

规范 SMILES |

CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

产品来源 |

United States |

准备方法

Hydration of Enone (6a)

Enone (6a), derived from GA3, undergoes acid-catalyzed hydration using aqueous acetic acid to yield a mixture of 1α- and 1β-alcohols (7a and 8a) in a 3:1 ratio. This step introduces the critical 1β-hydroxy group necessary for subsequent lactonization.

Acetylation of 1β-Alcohol (8a)

The 1β-alcohol (8a) is acetylated using acetic anhydride and toluene-p-sulphonic acid to form diacetate (9a). This reaction achieves 95% yield under anhydrous conditions, preventing dehydration to enone (6a).

Sodium Borohydride Reduction

Diacetate (9a) is reduced with sodium borohydride in ethanol, producing a 3:2 mixture of 3α- and 3β-alcohols (10a and 11a). Thiobenzoylation of this mixture selectively isolates the 3β-alcohol (11a), which is hydrolyzed to yield GA60.

Final Hydrolysis and Lactonization

The 3β-alcohol (11a) undergoes alkaline hydrolysis with potassium carbonate in methanol, followed by lactonization under acidic conditions to form GA60. The final product is purified via column chromatography and crystallized from acetone-light petroleum.

Analytical Characterization

GA60 is characterized using advanced spectroscopic techniques:

Table 1: Spectroscopic Data for GA60

| Technique | Key Data |

|---|---|

| IR (KBr) | 3460 (OH), 1788 (lactone C=O), 1727 (ester C=O), 1667 (C=C), 928 cm⁻¹ |

| ¹H NMR | δ 3.74 (CO₂CH₃), 3.99 (1-H, br s), 4.91–5.22 (17-H₂, br s) |

| Mass Spectrometry | m/z 362 (M⁺, 48%), 344 (10%), 330 (100%), 312 (27%), 303 (85%) |

Chromatographic Validation

Gas-liquid chromatography–mass spectrometry (GLC-MS) confirms the identity of synthetic GA60 with natural samples from T. aestivum. The methyl ester trimethylsilyl ether derivative of GA60 exhibits identical retention times and fragmentation patterns to the natural compound.

Challenges and Optimization

Byproduct Formation

During thiobenzoylation, minor byproducts such as 17-bromo-15-ene (21) and 16,17-dihydro derivatives are observed. These are minimized by rigorous drying of reagents and controlled reaction temperatures.

Yield Improvements

The overall yield of GA60 from GA3 is approximately 15–20%. Optimizing the acetylation and reduction steps increases throughput, while droplet counter-current chromatography (DCCC) enhances purity.

Natural Occurrence and Biological Relevance

GA60 is detected in developing wheat grains and immature apple seeds (Pyrus malus), where it likely regulates growth and development. Its presence in phylogenetically distinct plants suggests conserved biosynthetic pathways for modified gibberellins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。